molecular formula C17H24N2O3 B11621000 Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate

Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate

Cat. No.: B11621000
M. Wt: 304.4 g/mol
InChI Key: CJWKXSUBMNHABH-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 6-methyl-2-aminopyridine in the presence of a cyclohexyl group donor. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2

Uniqueness

Ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group and pyridine ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 2-cyclohexyl-3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate

InChI

InChI=1S/C17H24N2O3/c1-3-22-17(21)15(13-9-5-4-6-10-13)16(20)19-14-11-7-8-12(2)18-14/h7-8,11,13,15H,3-6,9-10H2,1-2H3,(H,18,19,20)

InChI Key

CJWKXSUBMNHABH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=CC(=N2)C

Origin of Product

United States

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